molecular formula C21H17FN6O2 B2387626 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-50-6

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2387626
CAS RN: 872590-50-6
M. Wt: 404.405
InChI Key: RLROIVKZASVZHQ-UHFFFAOYSA-N
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Description

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H17FN6O2 and its molecular weight is 404.405. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One of the primary applications of similar compounds involves their potential as antimicrobial agents. Research indicates that derivatives bearing the triazolopyrimidine moiety show promising antimicrobial properties. For example, a study by Abu‐Hashem and Gouda (2017) synthesized novel quinoline and chromene derivatives incorporating triazolopyrimidines, evaluating their antimicrobial potential. These compounds showed significant activity, suggesting that modifications to the triazolopyrimidine structure could yield potent antimicrobial agents (Abu‐Hashem & Gouda, 2017).

DNA Photocleavage Activity

Compounds related to "6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one" have been studied for their DNA photocleavage activity. Sharma et al. (2015) synthesized pyrimidinyl hydrazones and triazolopyrimidine derivatives, which demonstrated good activity in converting supercoiled DNA into open circular form. This highlights their potential use in molecular biology and genetics research (Sharma et al., 2015).

Anti-inflammatory and Anticancer Activities

The synthesis of pyrimidoquinoline and its derivatives has been explored for potential anti-inflammatory and anticancer activities. Hafez, Al-Hussain, and El-Gazzar (2016) reported on the efficient synthesis of pyrimidoquinoline derivatives, which showed significant cytotoxic effects against various cancer cell lines, as well as comparable anti-inflammatory activity to standard drugs (Hafez, Al-Hussain, & El-Gazzar, 2016).

Synthesis and Structural Analysis

The synthesis and structural elucidation of such complex molecules remain a cornerstone of organic chemistry and pharmacology. Chernyshev et al. (2014) detailed the reactions of triazolopyrimidines with chlorocarboxylic acid chlorides, showcasing the versatility of these compounds in synthesizing new heterocyclic structures with potential biological activity (Chernyshev et al., 2014).

properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c22-15-7-3-8-16(11-15)28-20-19(24-25-28)21(30)26(13-23-20)12-18(29)27-10-4-6-14-5-1-2-9-17(14)27/h1-3,5,7-9,11,13H,4,6,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLROIVKZASVZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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